molecular formula C21H21NO2 B062855 Benzenemethanamine, alpha-phenyl-, 3-methylbenzoate CAS No. 171507-31-6

Benzenemethanamine, alpha-phenyl-, 3-methylbenzoate

Cat. No. B062855
CAS RN: 171507-31-6
M. Wt: 319.4 g/mol
InChI Key: CBXLOEQJISFWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, alpha-phenyl-, 3-methylbenzoate, also known as 3-Methylmethcathinone or 3-MMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. The compound is structurally similar to other cathinones, such as mephedrone and methcathinone, and has been reported to have similar effects.

Mechanism of Action

The exact mechanism of action of 3-MMC is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, similar to other cathinones. The compound binds to the transporters that are responsible for the reuptake of dopamine and serotonin, leading to their release into the synaptic cleft. This results in an increase in the levels of dopamine and serotonin in the brain, leading to its stimulating and euphoric effects.
Biochemical and Physiological Effects:
The use of 3-MMC has been reported to have several biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It has also been reported to cause vasoconstriction, which can lead to reduced blood flow to vital organs. The compound has been reported to have neurotoxic effects, leading to the degeneration of dopaminergic and serotonergic neurons.

Advantages and Limitations for Lab Experiments

The use of 3-MMC in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a high potency, making it useful for studying its effects on the central nervous system. However, one limitation is that it has a short half-life, making it difficult to study its long-term effects. Another limitation is that it has limited solubility in water, making it difficult to administer in certain experimental protocols.

Future Directions

There are several future directions for the study of 3-MMC. One direction is to study its potential therapeutic effects for the treatment of mood disorders. Another direction is to study its long-term effects on the central nervous system, including its potential for neurotoxicity. Additionally, further studies are needed to understand the exact mechanism of action of 3-MMC and its binding affinity for the dopamine and serotonin transporters. Finally, studies are needed to develop more effective and efficient methods for the synthesis of 3-MMC.

Synthesis Methods

The synthesis of 3-MMC involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2-amino-1-phenylpropane, which is subsequently reacted with 3-methylbenzoic acid to form 3-MMC. The synthesis of 3-MMC is relatively simple and can be carried out using readily available reagents.

Scientific Research Applications

3-MMC has been used in scientific research to study its effects on the central nervous system. It has been reported to act as a dopamine and serotonin releaser, similar to other cathinones. Studies have shown that 3-MMC increases the levels of dopamine and serotonin in the brain, leading to its stimulating and euphoric effects. It has also been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.

properties

CAS RN

171507-31-6

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

diphenylmethanamine;3-methylbenzoic acid

InChI

InChI=1S/C13H13N.C8H8O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-6-3-2-4-7(5-6)8(9)10/h1-10,13H,14H2;2-5H,1H3,(H,9,10)

InChI Key

CBXLOEQJISFWLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N

Other CAS RN

171507-31-6

synonyms

diphenylmethanamine, 3-methylbenzoic acid

Origin of Product

United States

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